molecular formula CH3CHCl2<br>C2H4Cl2 B041102 1,1-Dichloroethane CAS No. 75-34-3

1,1-Dichloroethane

Cat. No. B041102
CAS RN: 75-34-3
M. Wt: 98.96 g/mol
InChI Key: SCYULBFZEHDVBN-UHFFFAOYSA-N
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Description

1,1-Dichloroethane is a chlorinated hydrocarbon that is used as an intermediate in the production of various chemicals. It is also known as ethylidene chloride and has the chemical formula C2H4Cl2. This compound is not naturally occurring and is synthesized through chemical processes for industrial use.

Synthesis Analysis

The synthesis of 1,1-Dichloroethane is not directly discussed in the provided papers. However, a related process is described for the synthesis of 1,1,1-trichloroethane from 1,1,2-trichloroethane, which is a byproduct in the vinyl chloride process. This involves catalytic dehydrochlorination followed by a Friedel-Craft catalytic process using barium chloride or copper chloride as catalysts .

Molecular Structure Analysis

The molecular structure of 1,1-Dichloroethane is not directly reported in the provided papers. However, studies on similar compounds such as 1,1,2-trichloroethane and 1,1,1-trichloroethane have been conducted. These studies have determined various structural parameters such as bond lengths and angles using electron diffraction and gas-phase electron diffraction . These findings can provide insights into the structural characteristics of chlorinated ethanes, including 1,1-Dichloroethane.

Chemical Reactions Analysis

Several papers discuss the chemical reactions involving compounds similar to 1,1-Dichloroethane. For instance, the electrochemical dechlorination of 1,2-dichloroethane to ethylene is facilitated by a single-atom Fe-Nx-C nanosheet, which shows high reactivity and selectivity . The catalytic oxidation of 1,1-dichloroethane over a Cr2O3/Al2O3 catalyst results in the formation of vinyl chloride as an intermediate, suggesting HCl abstraction as the first step in the oxidation process . Additionally, the degradation of 1,2-dichloroethane by microbial cultures involves a series of enzymatic reactions leading to the formation of glycolate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dichloroethane are not explicitly detailed in the provided papers. However, the study of 1,2-dichloroethane's inclusion compound with tris(5-acetyl-3-thienyl) methane reveals insights into the dynamics and conformation of dichloroethane molecules within the crystal structure . This information can be extrapolated to understand the behavior of 1,1-Dichloroethane in similar environments.

Scientific Research Applications

  • Chemical Production and Lead Scavenging : 1,2-Dichloroethane is a crucial component in the production of vinyl chloride, various solvents, and as a lead scavenging additive in gasolines (Ware, 1988).

  • Carcinogenic Properties and Detoxification : 1,1-dichloroethane is recognized as a weak carcinogen, playing a detoxificant role in liver metabolism, which suggests its potential carcinogenicity (Colacci et al., 1985).

  • Acute Poisoning Research : Research on acute 1,2-dichloroethane poisoning has revealed new features such as incident types, clinical manifestations, and brain image characteristics, advancing our understanding of this toxic chemical (Jiaxi, 2015).

  • Bioremediation and Fine-Chemical Synthesis : Strain DCA1 can convert 1,2-dichloroethane and vicinal dichloropropanes and -butanes into completely dechlorinated end products, which has potential applications in bioremediation and fine-chemical synthesis (De Wildeman et al., 2003).

  • Catalytic Oxidation : The catalytic oxidation of 1,1-dichloroethane produces vinyl chloride as an intermediate, indicating HCI abstraction as the first step in this process (Ramanathan & Spivey, 1989).

  • Chemical Reactions with Metals : 1,1,1-trichloroethane reacts rapidly with zinc to form ethane and 1,1-DCA, whereas 1,1-DCA reacts too slowly to be considered an intermediate in the formation of ethane (Fennelly & Roberts, 1998).

  • Workplace Air Quality : A method has been developed for precisely and accurately determining 1,2-dichloroethane concentrations in workplace air, which is crucial for assessing occupational exposure and health risks (Woźnica, 2018).

  • Environmental and Health Implications : Exposure to 1,1-dichloroethane can lead to central nervous system (CNS) depression and cardiac arrhythmias in humans. It also contributes to environmental pollution through its use as a chemical intermediate, solvent, finish remover, and degreaser (Syed, 2019).

  • Wastewater Treatment : The synthesized PAni-TiO2 nanocomposite effectively degrades 1,2-dichloroethane in wastewaters, which can benefit both the environment and human health (Mohsenzadeh et al., 2019).

  • Pollutant Disposal : Strain TCA1 can reductively dechlorinate 1,1,1-trichloroethane to 1,1-dichloroethane and chloroethane, aiding in the disposal of environmental pollutants (Sun et al., 2002).

  • Physical Properties : The critical temperature and pressure of 1,1-dichloroethane are determined to be 290 °C and 290 °F, respectively, critical for understanding its physical behavior (García-Sánchez & Trejo, 1987).

  • Isotopic Fractionation in Biodegradation : Aerobic biodegradation of 1,2-dichloroethane by microbial species results in bimodal carbon isotope fractionation, indicating two distinct enzymatic pathways (Hirschorn et al., 2004).

Safety And Hazards

1,1-Dichloroethane has been on the California Proposition 65 list of known carcinogens since 1990 . It is also considered a Class IB Flammable Liquid, with a flash point of 2°F and explosive limits of 5.4–11.4% .

properties

IUPAC Name

1,1-dichloroethane
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InChI

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3
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InChI Key

SCYULBFZEHDVBN-UHFFFAOYSA-N
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Canonical SMILES

CC(Cl)Cl
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Molecular Formula

C2H4Cl2, CH3CHCl2
Record name 1,1-DICHLOROETHANE
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DSSTOX Substance ID

DTXSID1020437
Record name 1,1-Dichloroethane
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Molecular Weight

98.96 g/mol
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Physical Description

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor.
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Record name 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE)
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Boiling Point

135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F
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Flash Point

22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6%
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Density

1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18
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Vapor Density

3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44
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Vapor Pressure

234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg
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Impurities

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample).
Record name 1,1-Dichloroethane
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Product Name

1,1-Dichloroethane

Color/Form

Colorless, oily liquid, Colorless, neutral, mobile liquid

CAS RN

75-34-3, 1300-21-6
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Melting Point

-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F
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Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
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FeCl3
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Synthesis routes and methods III

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
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Synthesis routes and methods IV

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
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Synthesis routes and methods V

Procedure details

As a solvent used herein, tetrahydrofuran, dioxane, dioxoran, toluene, dichloromethane, monochlorobenzene, dichloroethane, cyclohexanone, ethyl methyl ketone, acetone can be provided. The solvents may be used singularly or in combination as a mixture.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloroethane
Reactant of Route 2
Reactant of Route 2
1,1-Dichloroethane
Reactant of Route 3
1,1-Dichloroethane
Reactant of Route 4
1,1-Dichloroethane
Reactant of Route 5
1,1-Dichloroethane
Reactant of Route 6
1,1-Dichloroethane

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